molecular formula C16H18O3 B15290113 2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol CAS No. 55323-55-2

2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol

Cat. No.: B15290113
CAS No.: 55323-55-2
M. Wt: 258.31 g/mol
InChI Key: OOWRSTWGBLJPKM-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol is an organic compound with the molecular formula C16H18O3. It is a derivative of phenethyl alcohol, featuring a benzyloxy group and a methoxy group attached to the aromatic ring. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Intermediate: The first step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form the benzyloxy intermediate.

    Reduction: The benzyloxy intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxyethanol: Similar structure but lacks the methoxy group.

    4-(Benzyloxy)-3-methoxyphenethylamine: Similar structure but contains an amine group instead of an alcohol group.

    Levalbuterol Related Compound F: Contains a benzyloxy group but has different substituents on the aromatic ring.

Uniqueness

2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol is unique due to the presence of both benzyloxy and methoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

55323-55-2

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C16H18O3/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14/h2-8,11,17H,9-10,12H2,1H3

InChI Key

OOWRSTWGBLJPKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCO)OCC2=CC=CC=C2

Origin of Product

United States

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